molecular formula C7H5BF4O2 B13459685 [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid

[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid

Cat. No.: B13459685
M. Wt: 207.92 g/mol
InChI Key: MBTXRNFULZLZFK-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a boronic acid moiety. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.

    Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.

Comparison with Similar Compounds

  • [4-(Difluoromethyl)phenyl]boronic acid
  • [2,5-Difluorophenyl]boronic acid
  • [4-(Trifluoromethyl)phenyl]boronic acid

Comparison: Compared to similar compounds, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions . Additionally, the compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the development of enzyme inhibitors and other biologically active molecules .

Properties

Molecular Formula

C7H5BF4O2

Molecular Weight

207.92 g/mol

IUPAC Name

[4-(difluoromethyl)-2,5-difluorophenyl]boronic acid

InChI

InChI=1S/C7H5BF4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7,13-14H

InChI Key

MBTXRNFULZLZFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)C(F)F)F)(O)O

Origin of Product

United States

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